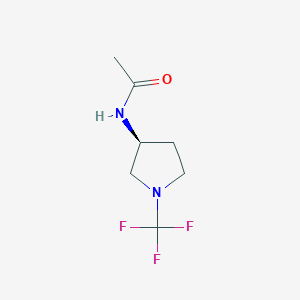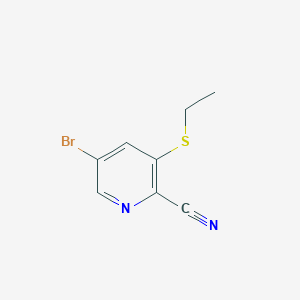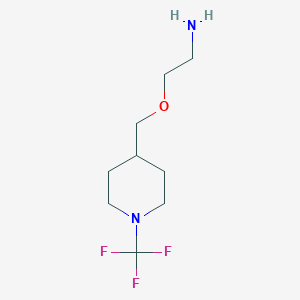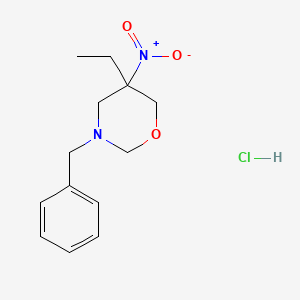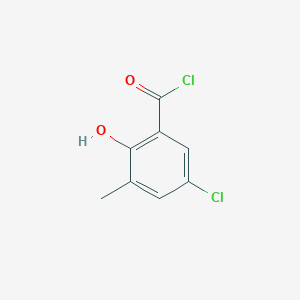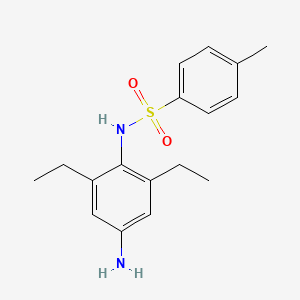![molecular formula C18H26N2O2 B13962909 Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid structure that can influence the compound’s biological activity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by benzylation and subsequent functional group transformations. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols or amines to secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new polymers and materials with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, blocking its activity and preventing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane: Similar spirocyclic structure but lacks the carboxylate group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Contains a triazaspiro framework and is known for its activity as a receptor agonist.
Uniqueness
Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its combination of a spirocyclic structure with an aminomethyl group and a carboxylate ester. This combination provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets and making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H26N2O2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c19-12-15-6-8-18(9-7-15)10-11-20(14-18)17(21)22-13-16-4-2-1-3-5-16/h1-5,15H,6-14,19H2 |
InChI-Schlüssel |
NYVOLEAQJYCVMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CN)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



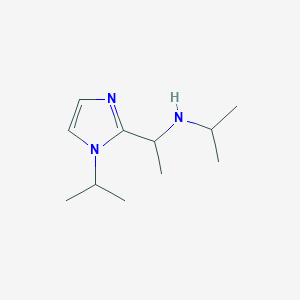
![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
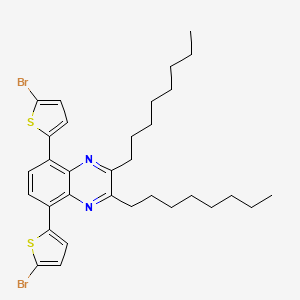
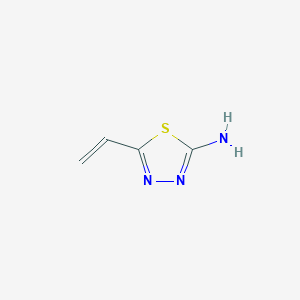
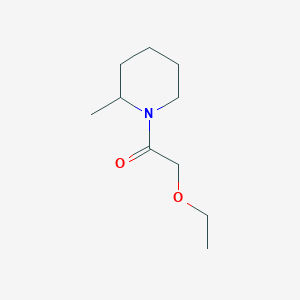
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
